molecular formula C9H15N3O5 B1665907 1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea CAS No. 30002-86-9

1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea

Cat. No. B1665907
CAS RN: 30002-86-9
M. Wt: 245.23 g/mol
InChI Key: XXIKKMLIDXLAIK-RFKFVWFBSA-N
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Description

Azadirone is a tetracyclic triterpenoid that is 4,4,8-trimethylandrosta-1,14-diene substituted by an oxo group at position 3, an acetoxy group at position 7 and a furan-3-yl group at position 17. Isolated from Azadirachta indica, it exhibits antiplasmodial and antineoplastic activities. It has a role as an antineoplastic agent, an antiplasmodial drug and a plant metabolite. It is an acetate ester, a cyclic terpene ketone, a member of furans, a limonoid and a tetracyclic triterpenoid.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of various complex organic structures, such as ethyl 1-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-5-[(2′S)-tetrahydropyran-2-yloxy]-d-glycero-α-d-manno-heptofuronate, which demonstrates its utility in creating structurally diverse molecules (Soengas et al., 2008).

  • Its derivatives have been used in photochemical reactions to yield a variety of glucoside and mannoside isomers, highlighting its reactivity and potential in photochemistry (Sakakibara & Nakagawa, 1987).

  • The compound's framework has been utilized in the synthesis of polyamides containing organic molecules like theophylline and thymine, indicating its role in polymer chemistry (Hattori & Kinoshita, 1979).

  • Its structural motifs are used in developing epoxy derivatives for applications like corrosion inhibition in metals, showcasing its industrial relevance (Koulou et al., 2020).

Chemical Reactivity and Mechanisms

  • Research has been conducted on the kinetics and mechanisms of its hydrolysis, providing insights into its chemical behavior under different conditions (Amado et al., 1996).

  • Studies have shown its involvement in asymmetric reactions with chiral oxazolidinones, which is important in the field of stereochemistry (Kudyba et al., 2004).

  • It has been used to understand the genetic and cytogenetic effects in various biological systems, providing a basis for its potential application in molecular biology and genetics (Thust et al., 1983).

  • Its reactivity has been studied in various transformations and syntheses, such as the production of uncommon transformations of methyl derivatives, which is significant in synthetic organic chemistry (Ivanova et al., 2006).

properties

CAS RN

30002-86-9

Product Name

1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

IUPAC Name

1-[(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea

InChI

InChI=1S/C9H15N3O5/c1-9(2)16-6-4-15-5(7(6)17-9)3-12(11-14)8(10)13/h5-7H,3-4H2,1-2H3,(H2,10,13)

InChI Key

XXIKKMLIDXLAIK-RFKFVWFBSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C

SMILES

CC1(OC2COC(C2O1)CN(C(=O)N)N=O)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5=COC=C5)C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azadirone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea
Reactant of Route 2
1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea
Reactant of Route 3
1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea
Reactant of Route 4
1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea
Reactant of Route 5
1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea
Reactant of Route 6
Reactant of Route 6
1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea

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